Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside
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Overview
Description
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside is a complex organic compound with the molecular formula C18H21N3O7Se and a molecular weight of 470.35 . This compound is a derivative of galactopyranoside, featuring a phenyl seleno group and an azido group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside typically involves multiple steps, starting from readily available precursors
Introduction of the Phenyl Seleno Group: This step often involves the reaction of a galactopyranoside derivative with a phenyl seleno reagent under specific conditions to ensure selective selenation.
Introduction of the Azido Group: The azido group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the galactopyranoside is replaced by an azide ion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside undergoes various types of chemical reactions, including:
Oxidation: The phenyl seleno group can be oxidized to form selenoxide or other selenium-containing compounds.
Reduction: The azido group can be reduced to an amine group under suitable conditions.
Substitution: The acetyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Selenoxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted galactopyranoside derivatives depending on the nucleophile used.
Scientific Research Applications
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.
Biology: The compound can be used in the study of glycosylation processes and the development of glycosylated biomolecules.
Industry: It may be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The phenyl seleno group can participate in redox reactions, while the azido group can undergo click chemistry reactions, making the compound versatile for various applications. The acetyl groups protect the hydroxyl groups, allowing for selective deprotection and functionalization .
Comparison with Similar Compounds
Similar Compounds
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-beta-D-galactopyranoside: Similar structure but with a beta configuration.
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-glucopyranoside: Similar structure but with a glucose backbone.
Phenyl seleno-2-azido-3,4,6-tri-O-acetyl-alpha-D-mannopyranoside: Similar structure but with a mannose backbone.
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-phenylselanyloxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O7Se/c1-10(22)25-9-14-16(26-11(2)23)17(27-12(3)24)15(20-21-19)18(28-14)29-13-7-5-4-6-8-13/h4-8,14-18H,9H2,1-3H3/t14-,15-,16+,17-,18-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFHHKWJGMICKN-UYTYNIKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)[Se]C2=CC=CC=C2)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O7Se |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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